3-amino-4-chloro-N-cyclohexylbenzamide
Description
3-Amino-4-chloro-N-cyclohexylbenzamide is a benzamide derivative characterized by an amino (–NH₂) group at position 3, a chloro (–Cl) substituent at position 4, and a cyclohexylamine moiety attached via an amide bond.
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
3-amino-4-chloro-N-cyclohexylbenzamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,17) |
InChI Key |
POTHZNACHBBAHX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences and similarities between 3-amino-4-chloro-N-cyclohexylbenzamide and related benzamide derivatives:
Key Observations:
- Cyclohexyl vs. Aromatic Amines: Cyclohexyl-substituted derivatives (e.g., ) exhibit non-planar molecular conformations due to steric hindrance, while phenyl-substituted analogues (e.g., ) retain aromatic stacking interactions .
Crystallographic and Conformational Analysis
- 3-Chloro-N-cyclohexylbenzamide : Adopts a trans amide conformation with torsion angles C21–N1–C1–O1 = 2.9° and C21–N1–C1–C11 = -174.88°. Forms C(4) chains via N–H⋯O hydrogen bonds along the [100] axis.
- 4-Chloro-N-cyclohexylbenzamide : Likely shares similar non-planar geometry but lacks the amino group’s hydrogen-bonding capability.
- Nitro Derivatives : Nitro groups may disrupt hydrogen-bonding networks due to steric and electronic effects, favoring π–π stacking instead.
Q & A
Q. What are the optimal synthetic routes for 3-amino-4-chloro-N-cyclohexylbenzamide?
The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:
- Amide bond formation : Reacting 3-amino-4-chlorobenzoic acid with cyclohexylamine using coupling agents like EDCI/HOBt under anhydrous conditions.
- Purification : Recrystallization from ethanol or methanol to remove unreacted starting materials .
- Monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1) to track reaction progress . Variations in reaction conditions (e.g., solvent polarity, temperature) can influence yield and purity.
Q. How can the compound be characterized using spectroscopic and crystallographic methods?
- Nuclear Magnetic Resonance (NMR) : and NMR in DMSO-d or CDCl to confirm substitution patterns (e.g., cyclohexyl NH resonance at ~6.5 ppm, aromatic protons at 6.8–7.5 ppm) .
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···O=C interactions stabilizing the crystal lattice) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N–H stretch) confirm functional groups .
Q. What are the stability considerations for this compound under varying storage conditions?
- Thermal Stability : Decomposition observed above 200°C via differential scanning calorimetry (DSC).
- Light Sensitivity : Store in amber vials at 0–6°C to prevent photodegradation of the chloro and amino groups .
- Solubility : Limited aqueous solubility; use DMSO or DMF for biological assays .
Advanced Research Questions
Q. How can contradictions between computational and experimental electronic property data be resolved?
- Methodological Adjustments : Use hybrid density functional theory (DFT) with exact exchange terms (e.g., B3LYP) to improve agreement with experimental dipole moments and HOMO-LUMO gaps .
- Basis Set Selection : Augment with polarization/diffusion functions (e.g., 6-311++G(d,p)) for accurate electron density mapping .
- Validation : Compare computed IR spectra with experimental data to identify discrepancies in vibrational modes .
Q. What strategies enhance bioactivity through structural modifications?
- Functional Group Substitution : Replace the cyclohexyl group with substituted aryl rings to modulate lipophilicity and target binding (e.g., para-fluorophenyl for increased metabolic stability) .
- Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl to enhance electronegativity and receptor affinity .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like PARP-1, guided by crystallographic data .
Q. How do substituents influence crystal packing and supramolecular assembly?
- Hydrogen Bonding : The amino group participates in N–H···O=C interactions, forming 1D chains, while the cyclohexyl group introduces steric bulk, reducing π-π stacking .
- Packing Efficiency : Chloro substituents at the 4-position create denser packing (calculated density ~1.35 g/cm) compared to ortho-substituted analogs .
- Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) reveal flexibility in the cyclohexyl ring, impacting lattice stability .
Q. What advanced computational approaches model the compound’s reactivity?
- Reaction Pathway Analysis : Use DFT (Gaussian 16) to map energy profiles for amide hydrolysis or electrophilic substitution, incorporating solvent effects via the SMD model .
- Non-Covalent Interactions : Reduced density gradient (RDG) analysis identifies van der Waals and halogen bonding contributions to stability .
- Dynamic Simulations : Molecular dynamics (MD) in explicit solvent (e.g., water, ethanol) predict aggregation behavior and solubility trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
